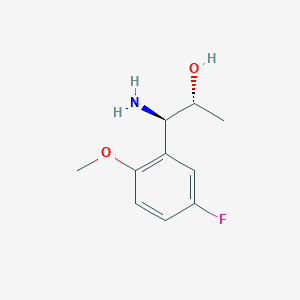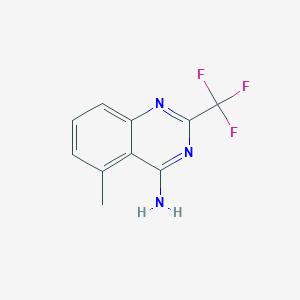
5-Methyl-2-(trifluoromethyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(trifluoromethyl)quinazolin-4-amine is a synthetic organic compound with the molecular formula C10H8F3N3. It belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring system. The presence of a trifluoromethyl group and a methyl group on the quinazoline core makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(trifluoromethyl)quinazolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-amino-5-methylbenzoic acid.
Cyclization: This intermediate undergoes cyclization with trifluoroacetic anhydride to form 5-methyl-2-(trifluoromethyl)quinazolin-4-one.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(trifluoromethyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinazolin-4-one derivatives.
Reduction: Further reduction can lead to the formation of dihydroquinazoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Aplicaciones Científicas De Investigación
5-Methyl-2-(trifluoromethyl)quinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 5-Methyl-2-(trifluoromethyl)quinazolin-4-amine exerts its effects involves interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit specific enzymes involved in cancer cell proliferation by binding to their active sites, thereby blocking their activity and leading to cell death . The pathways involved often include those related to DNA repair and cell cycle regulation.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)quinazolin-4-amine: Lacks the methyl group at the 5-position.
5-Methylquinazolin-4-amine: Lacks the trifluoromethyl group at the 2-position.
Quinazolin-4-amine: Lacks both the methyl and trifluoromethyl groups.
Uniqueness
5-Methyl-2-(trifluoromethyl)quinazolin-4-amine is unique due to the presence of both the methyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These modifications enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C10H8F3N3 |
|---|---|
Peso molecular |
227.19 g/mol |
Nombre IUPAC |
5-methyl-2-(trifluoromethyl)quinazolin-4-amine |
InChI |
InChI=1S/C10H8F3N3/c1-5-3-2-4-6-7(5)8(14)16-9(15-6)10(11,12)13/h2-4H,1H3,(H2,14,15,16) |
Clave InChI |
GFMHWHFJWSUXKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)N=C(N=C2N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B13028359.png)
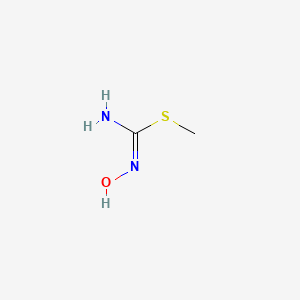
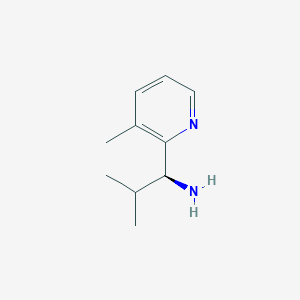
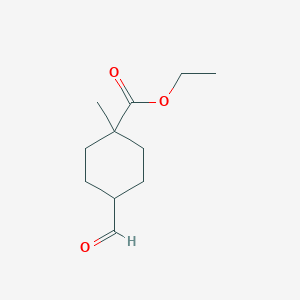
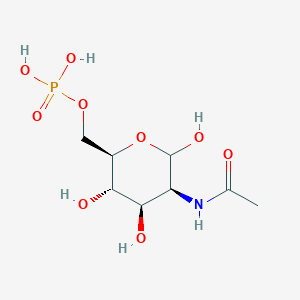
![3-Bromo-6-chlorobenzo[d]isoxazole](/img/structure/B13028384.png)

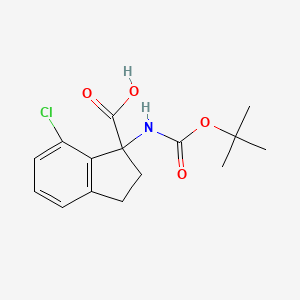
![3-bromo-1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13028405.png)
![2-(5-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B13028414.png)
